Methyl 2-(3-(4,6-dimethyl-2-(methylthio)pyrimidin-5-yl)propanamido)benzoate
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Overview
Description
Methyl 2-(3-(4,6-dimethyl-2-(methylthio)pyrimidin-5-yl)propanamido)benzoate is a complex organic compound that features a pyrimidine ring substituted with methyl and methylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(4,6-dimethyl-2-(methylthio)pyrimidin-5-yl)propanamido)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the methylthio group and subsequent functionalization to attach the benzoate moiety. Key steps may include:
Formation of the Pyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: Methyl and methylthio groups are introduced using reagents such as methyl iodide and thiols under suitable conditions.
Amidation and Esterification: The final steps involve amidation to introduce the propanamido group and esterification to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-(4,6-dimethyl-2-(methylthio)pyrimidin-5-yl)propanamido)benzoate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the ester moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while nucleophilic substitution could introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: Its unique structure may impart desirable properties to materials, such as enhanced stability or specific reactivity.
Mechanism of Action
The mechanism of action of Methyl 2-(3-(4,6-dimethyl-2-(methylthio)pyrimidin-5-yl)propanamido)benzoate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds like 4,6-dimethyl-2-(methylthio)pyrimidine share a similar core structure.
Benzoate Esters: Methyl benzoate and related esters have similar ester functionalities.
Uniqueness
Methyl 2-(3-(4,6-dimethyl-2-(methylthio)pyrimidin-5-yl)propanamido)benzoate is unique due to the combination of its pyrimidine core with specific substituents and the benzoate ester moiety. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
methyl 2-[3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-11-13(12(2)20-18(19-11)25-4)9-10-16(22)21-15-8-6-5-7-14(15)17(23)24-3/h5-8H,9-10H2,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBQUTDISGKBOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)NC2=CC=CC=C2C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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